molecular formula C13H14BrNO2 B12272933 Ethyl 4-Bromo-5-methylindole-3-acetate

Ethyl 4-Bromo-5-methylindole-3-acetate

Cat. No.: B12272933
M. Wt: 296.16 g/mol
InChI Key: CPSIAGJZHABAKA-UHFFFAOYSA-N
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Description

Ethyl 4-Bromo-5-methylindole-3-acetate is a chemical compound with the molecular formula C13H14BrNO2 and a molecular weight of 296.16 g/mol . This compound is a derivative of indole, a significant heterocyclic system found in many natural products and drugs . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

The synthesis of Ethyl 4-Bromo-5-methylindole-3-acetate typically involves the Fischer indole synthesis method . This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol, yielding the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Ethyl 4-Bromo-5-methylindole-3-acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-Bromo-5-methylindole-3-acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its diverse biological activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-Bromo-5-methylindole-3-acetate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 4-Bromo-5-methylindole-3-acetate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    5-Bromoindole: Known for its use in the synthesis of various pharmaceuticals.

    4-Bromo-1H-indole-3-carboxylate: Studied for its potential biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

ethyl 2-(4-bromo-5-methyl-1H-indol-3-yl)acetate

InChI

InChI=1S/C13H14BrNO2/c1-3-17-11(16)6-9-7-15-10-5-4-8(2)13(14)12(9)10/h4-5,7,15H,3,6H2,1-2H3

InChI Key

CPSIAGJZHABAKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNC2=C1C(=C(C=C2)C)Br

Origin of Product

United States

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